molecular formula C6H10BrN3O2S B2634604 3-bromo-1-propyl-1H-pyrazole-4-sulfonamide CAS No. 1946822-77-0

3-bromo-1-propyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2634604
CAS No.: 1946822-77-0
M. Wt: 268.13
InChI Key: ISIYITHHYHXWGC-UHFFFAOYSA-N
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Description

3-bromo-1-propyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the third position, a propyl group at the first position, and a sulfonamide group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-propyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated at the third position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the propyl group: The propyl group can be introduced through an alkylation reaction using a suitable alkylating agent, such as propyl bromide, in the presence of a base.

    Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the brominated pyrazole with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-propyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and reduction reactions: The sulfonamide group can undergo oxidation or reduction reactions, leading to the formation of sulfone or sulfoxide derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can be used for substitution reactions.

    Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Coupling reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.

Major Products Formed

    Substitution reactions: Substituted pyrazole derivatives with various functional groups.

    Oxidation reactions: Sulfone or sulfoxide derivatives.

    Coupling reactions: Complex heterocyclic compounds with extended conjugation.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-1-propyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the sulfonamide group can enhance its binding affinity to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with a bromine atom at the fourth position.

    1-propyl-1H-pyrazole-4-sulfonamide: A similar compound without the bromine atom.

    3-bromo-1-methyl-1H-pyrazole-4-sulfonamide: A derivative with a methyl group instead of a propyl group.

Uniqueness

3-bromo-1-propyl-1H-pyrazole-4-sulfonamide is unique due to the combination of the bromine atom, propyl group, and sulfonamide group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-1-propylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2S/c1-2-3-10-4-5(6(7)9-10)13(8,11)12/h4H,2-3H2,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIYITHHYHXWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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